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molecular formula C7H6FNO B1315507 1-(6-Fluoropyridin-3-yl)ethanone CAS No. 84331-14-6

1-(6-Fluoropyridin-3-yl)ethanone

Cat. No. B1315507
M. Wt: 139.13 g/mol
InChI Key: BQQPPKSWFCUWCN-UHFFFAOYSA-N
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Patent
US04816457

Procedure details

To a suspension of 20 gm. (142 mmoles) of 2-fluoro-5-pyridinecarboxylic acid (J. Am. Chem. Soc., 71, 1125 (1949)) in 750 ml of ether, stirred and cooled in ice, was added 225 ml of 1.6M methyl lithium (360 mmoles) in ether over 1 hour. The reaction was stirred for an additional 2 hours, then 300 ml of ice water was added. The aqueous layer was washed with 2×100 ml fresh ether, acidified and extracted with ether to give 5.0 gm. (25%) of unreacted starting acid.
Quantity
142 mmol
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=O)=[CH:4][N:3]=1.[CH3:11][Li]>CCOCC>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[N:3][CH:4]=1)(=[O:10])[CH3:11]

Inputs

Step One
Name
Quantity
142 mmol
Type
reactant
Smiles
FC1=NC=C(C=C1)C(=O)O
Name
Quantity
750 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
225 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 20 gm
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
WASH
Type
WASH
Details
The aqueous layer was washed with 2×100 ml fresh ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
to give 5.0 gm

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)C=1C=CC(=NC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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